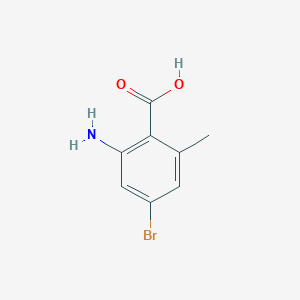

2-Amino-4-bromo-6-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

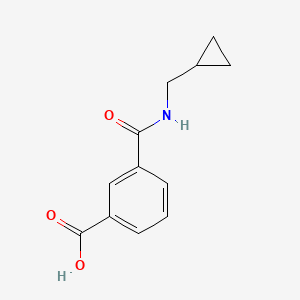

2-Amino-4-bromo-6-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 . It is used as a building block in the preparation of anthranilic acids possessing antibacterial activity . It also performs a herbicidal function in agriculture .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-6-methylbenzoic acid consists of a benzene ring substituted with an amino group (NH2), a bromo group (Br), and a methyl group (CH3) at positions 2, 4, and 6 respectively . The carboxylic acid group (-COOH) is attached to the benzene ring .Physical And Chemical Properties Analysis

2-Amino-4-bromo-6-methylbenzoic acid has a molecular weight of 230.06 . It has a density of 1.7±0.1 g/cm3, a boiling point of 356.8±42.0 °C at 760 mmHg, and a flash point of 169.6±27.9 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Nonlinear Optical (NLO) Materials

2-Amino-4-bromo-6-methylbenzoic acid can be used in the synthesis of organic nonlinear optical (NLO) materials . These materials are important for the development of optoelectronic devices. The overlap of π-orbitals in the acid molecule leads to delocalization of intermolecular charge distribution, resulting in large hyperpolarizabilities .

Synthesis of Photoswitches

This compound can be used in the synthesis of photoswitches . Photoswitches are molecules that can change their physical or chemical properties in response to light, making them useful in a variety of applications, including data storage, molecular machines, and photopharmacology .

Synthesis of Azobenzene Derivatives

2-Amino-4-bromo-6-methylbenzoic acid can be used in the synthesis of azobenzene derivatives . These compounds are a class of azo compounds that show promise for use as photoswitches in biology .

Synthesis of Pharmaceuticals

This compound is used as an intermediate in synthesizing pharmaceuticals . It can be used to create a variety of drugs, depending on the other compounds it is combined with .

Synthesis of Agrochemicals

2-Amino-4-bromo-6-methylbenzoic acid is also used as an intermediate in the synthesis of agrochemicals . These chemicals are used in agriculture to protect crops and improve yield .

Synthesis of Dyes

This compound can be used in the synthesis of dyes . Dyes have a wide range of applications, from textiles to food coloring .

Building Block for Organic Compounds

2-Amino-4-bromo-6-methylbenzoic acid can be used as a building block for organic compounds in academic research . This makes it a valuable tool for researchers studying organic chemistry .

Synthesis of 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone

This compound can be used to synthesize 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone . This compound has potential applications in various fields .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-4-bromo-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCBTRXFKXWSQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-6-methylbenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2719218.png)

![4-(1-isobutyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2719219.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2719225.png)

![N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2719229.png)

![2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2719235.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719237.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2719239.png)